molecular formula C11H15ClFN3 B1491494 4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine CAS No. 2091697-65-1

4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine

Cat. No. B1491494
CAS RN: 2091697-65-1
M. Wt: 243.71 g/mol
InChI Key: CCFYULACDXUIBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine, often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Scientific Research Applications

Novel Anti-Inflammatory and Analgesic Agents

Pyrimidine heterocycles have been designed and synthesized to explore their potential as anti-inflammatory and analgesic agents. One study focused on creating a novel set of derivatives screened for their analgesic and anti-inflammatory activities, highlighting the importance of the pyrimidine core in medicinal chemistry due to its biological significance at the cellular level. The research demonstrated that the nature of the substituent on the pyrimidine ring significantly influences the compound's pharmacological activities, with some derivatives showing improved anti-inflammatory and analgesic activities. This indicates the potential utility of pyrimidine derivatives, including the specific compound , in developing new therapeutic agents (Muralidharan, S. James Raja, & Asha Deepti, 2019).

Quantum Chemical Characterization and Hydrogen Bonding Sites

Another area of application involves the quantum chemical characterization of pyrimidine compounds to identify hydrogen bonding sites, which is crucial for understanding their interactions at the molecular level. Such studies are instrumental in the design of drugs and materials with specific properties, as hydrogen bonding plays a key role in molecular recognition processes. Research in this area can provide insights into the molecular properties of pyrimidine derivatives, aiding in the development of compounds with optimized biological activity (Yafigui Traoré et al., 2017).

Regioselective Synthesis of New Pyrimidine Derivatives

The regioselective synthesis of pyrimidine derivatives using organolithium reagents has been explored to produce compounds with potential biological activities. Such synthetic strategies are crucial for creating structurally diverse pyrimidine derivatives, which can be further evaluated for various biological applications. This highlights the synthetic versatility of pyrimidine chemistry and its relevance to pharmaceutical research (I. Abdou, 2006).

Structural, Electronic, and Optical Exploration

Research on thiopyrimidine derivatives has shown significant interest due to their applications in medicine and nonlinear optics (NLO) fields. Studies involving structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives demonstrate the potential of pyrimidine rings in developing compounds with promising applications in various technological areas, including optoelectronics. This research underscores the multifaceted applications of pyrimidine derivatives beyond traditional medicinal chemistry (A. Hussain et al., 2020).

Safety and Hazards

The safety data sheet for 4-Chloro-6-ethyl-5-fluoropyrimidine, a similar compound, indicates that it is a combustible liquid, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-6-[4-(fluoromethyl)-4-methylpiperidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClFN3/c1-11(7-13)2-4-16(5-3-11)10-6-9(12)14-8-15-10/h6,8H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFYULACDXUIBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=CC(=NC=N2)Cl)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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